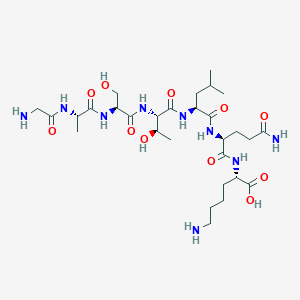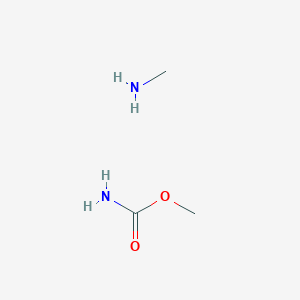
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine: is a polypeptide composed of eight amino acids This compound is a part of a larger class of peptides that play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced forms of the peptide.
Applications De Recherche Scientifique
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: The peptide is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: The peptide is used in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-arginine
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-histidine
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanine
Uniqueness: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which confers distinct bioactivity and functional properties. The presence of lysine, for example, can influence the peptide’s charge, solubility, and interaction with other biomolecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
827301-33-7 |
|---|---|
Formule moléculaire |
C29H53N9O11 |
Poids moléculaire |
703.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H53N9O11/c1-14(2)11-19(26(45)34-17(8-9-21(32)41)25(44)35-18(29(48)49)7-5-6-10-30)36-28(47)23(16(4)40)38-27(46)20(13-39)37-24(43)15(3)33-22(42)12-31/h14-20,23,39-40H,5-13,30-31H2,1-4H3,(H2,32,41)(H,33,42)(H,34,45)(H,35,44)(H,36,47)(H,37,43)(H,38,46)(H,48,49)/t15-,16+,17-,18-,19-,20-,23-/m0/s1 |
Clé InChI |
MKJRLBJELXHOIQ-LZHMTVEHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)







![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

